Oudemansin L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oudemansin L is a natural product found in Favolaschia pustulosa with data available.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Oudemansin L and related compounds demonstrate notable antimicrobial activities. For example, compounds isolated from the mushroom Xerula sp., including oudemansins, showed antimalarial, antifungal, and antibacterial activities. These compounds exhibited low cytotoxicity against both cancerous and non-cancerous cells, highlighting their potential as antimicrobial agents (Sadorn et al., 2016).
Synthesis and Industrial Research
Research into the synthesis of this compound and related compounds has been driven by their potential industrial applications. The discovery of oudemansin A, possessing a -methoxyacrylate moiety, has attracted significant attention from industrial research groups. This interest stems from the potential of this compound and related compounds in creating new fungicides and related products (Kim et al., 2006).
Biological Control
This compound and similar compounds are also studied for their potential in biological control. For instance, the effects of various compounds on the life cycle development and fecundity of certain predatory mites, such as Amblyseius cucumeris, have been explored. This research is crucial for integrated pest management programs, especially in understanding the impact of these compounds on non-target arthropods and beneficial predators (Cheng et al., 2018).
Antimalarial Properties
Studies have highlighted the potent antimalarial properties of oudemansins and related compounds. Isolated compounds from basidiomycete fungi exhibited moderate to strong antimalarial activity with relatively low cytotoxicity. This suggests their potential use in developing new antimalarial drugs (Kornsakulkarn et al., 2020).
Properties
Molecular Formula |
C27H38O7 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
methyl (E,2E)-4-methoxy-2-(methoxymethylidene)-3-methyl-6-[3-[2-(2-methylbut-3-en-2-yloxy)propan-2-yl]-2,3-dihydro-1,4-benzodioxin-6-yl]hex-5-enoate |
InChI |
InChI=1S/C27H38O7/c1-10-26(3,4)34-27(5,6)24-17-32-22-14-12-19(15-23(22)33-24)11-13-21(30-8)18(2)20(16-29-7)25(28)31-9/h10-16,18,21,24H,1,17H2,2-9H3/b13-11+,20-16+ |
InChI Key |
FEXWXCMGNYKWHN-AWQCUNJJSA-N |
Isomeric SMILES |
CC(C(/C=C/C1=CC2=C(C=C1)OCC(O2)C(C)(C)OC(C)(C)C=C)OC)/C(=C\OC)/C(=O)OC |
Canonical SMILES |
CC(C(C=CC1=CC2=C(C=C1)OCC(O2)C(C)(C)OC(C)(C)C=C)OC)C(=COC)C(=O)OC |
Synonyms |
oudemansin L |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.